Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane is a chemical compound with the molecular formula C12H28O3Si2 It is a silane derivative, characterized by the presence of both ethoxy and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane typically involves the reaction of trimethylsilylacetylene with triethoxysilane under specific conditions. The reaction is usually catalyzed by transition metals such as palladium or rhodium, which facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Wirkmechanismus
The mechanism by which Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane exerts its effects involves the interaction of its silane groups with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- 1-(Trimethylsilyl)-1-propyne
- 3-(Trimethoxysilyl)-1-propanethiol
Uniqueness
Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane is unique due to its combination of ethoxy and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring both hydrolytic stability and reactivity towards various functional groups .
Eigenschaften
CAS-Nummer |
921200-43-3 |
---|---|
Molekularformel |
C12H28O3Si2 |
Molekulargewicht |
276.52 g/mol |
IUPAC-Name |
triethoxy(1-trimethylsilylprop-1-enyl)silane |
InChI |
InChI=1S/C12H28O3Si2/c1-8-12(16(5,6)7)17(13-9-2,14-10-3)15-11-4/h8H,9-11H2,1-7H3 |
InChI-Schlüssel |
UYLNGMLOOCKGAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C(=CC)[Si](C)(C)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.